molecular formula C9H8F3NO3 B1292167 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid CAS No. 1101781-50-3

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid

Cat. No. B1292167
M. Wt: 235.16 g/mol
InChI Key: OCEJACWMGCIPJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This suggests that similar methods could potentially be applied to synthesize 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid has been characterized using various techniques. For instance, the crystal structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate was determined by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment . Additionally, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was studied using vibrational spectroscopy and DFT calculations, which provided a detailed understanding of its vibrational properties and electronic delocalization .

Chemical Reactions Analysis

The papers describe reactions of compounds that share functional groups with 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid. Derivatives of (diphenylmethylene-amino) acetic acid were reacted with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions highlight the reactivity of the amino acetic acid derivatives and suggest that 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid could also undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid can be inferred from spectroscopic and computational studies. The dipeptide analog was characterized by infrared and Raman spectroscopies, and the vibrational wavenumbers were calculated using DFT methods . These studies provide a basis for understanding the physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity, basicity, and reactivity of the amino acetic acid derivatives.

Scientific Research Applications

Use as a Promising Analogue of Natural Aliphatic Amino Acids

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : “2-Amino-2-(trifluoromethoxy)butanoic acid” is synthesized as a racemate and in both enantiomeric forms. It’s considered a promising analogue of natural aliphatic amino acids .
  • Methods of Application : The compound is synthesized as a racemate and in both enantiomeric forms .
  • Results or Outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Use in the Synthesis of New Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound is used in the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives and a benzothiazine derivative .
  • Methods of Application : The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes : The outcomes of these syntheses are new compounds that are structurally related to riluzole, a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJACWMGCIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640939
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid

CAS RN

1101781-50-3
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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